2-Chloro-3-hydrazinylpyrazine
Overview
Description
2-Chloro-3-hydrazinylpyrazine is a chemical compound with the molecular formula C4H5ClN4 . It is also known as 3-Chloro-2(H)-pyrazinone hydrazone .
Synthesis Analysis
The synthesis of 2-chloro-3-hydrazinylpyrazine derivatives has been reported in the literature . The compounds were designed, synthesized, and biologically evaluated as potential multifunctional anti-Alzheimer’s disease agents .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydrazinylpyrazine has been analyzed using various spectroscopic techniques . Theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .
Chemical Reactions Analysis
While the specific chemical reactions involving 2-Chloro-3-hydrazinylpyrazine are not detailed in the search results, it’s worth noting that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-hydrazinylpyrazine include a molecular weight of 144.56 g/mol . The compound has a predicted density of 1.63±0.1 g/cm3, a predicted boiling point of 271.0±23.0 °C .
Scientific Research Applications
Facilitating Synthesis of Derivatives
2-Chloro-3-hydrazinylpyrazine is used in the synthesis of diverse pyrazine derivatives. It is particularly valuable in creating 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives using chloramine T trihydrate. This method allows access to new synthetic scaffolds and enables further chemical diversification through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).
In Nucleophilic Substitution Reactions
2-Chloro-3-hydrazinylpyrazine reacts with primary and secondary aliphatic amines, as well as heterocyclic amines, in nucleophilic substitution reactions. This leads to the formation of various 2-aminopyridines, showcasing its versatility in creating a range of chemical structures (Bomika et al., 1976).
Physicochemical and Antimicrobial Properties
Research on 2-chloro-3-hydrazinopyrazine explores its interaction with DNA and its physicochemical properties. It shows a high affinity to DNA and does not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications. The hydrophilic nature of 2-chloro-3-hydrazinopyrazine also has been characterized, further understanding its behavior in aqueous solutions (Mech-Warda et al., 2022).
Application in Anticancer Agents
There's research on the use of derivatives formed from 2-chloro-3-hydrazinylpyrazine for potential application in cancer treatment. Specifically, certain analogs have shown impressive activity against leukemia in both in vitro and in vivo settings (Capps et al., 1992).
Role in Tuberculostatic Activity
The compound has been used in the synthesis of potentially tuberculostatic pyrazine derivatives. Its transformation through various chemical reactions has led to the creation of compounds with notable tuberculostatic activity (Foks et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
It’s worth noting that the compound has been evaluated for its potential as an acetylcholinesterase inhibitor , which suggests it may have an impact on cholinergic neurotransmission.
Result of Action
Some studies suggest that it may have potential as an acetylcholinesterase inhibitor, which could have implications for conditions like alzheimer’s disease .
properties
IUPAC Name |
(3-chloropyrazin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGNIKJWZNTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313546 | |
Record name | 2-chloro-3-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63286-28-2 | |
Record name | 63286-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-hydrazinopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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